Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate
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Overview
Description
Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate is an organic compound with a cyclobutane ring structure It is a derivative of cyclobutane carboxylate, where the carboxylate group is esterified with a methyl group and substituted with an amino group attached to a 2-methylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate typically involves the following steps:
Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a cyclobutane derivative.
Esterification: The carboxylate group is esterified with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor functions.
Pathway Modulation: Influencing biochemical pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate
- Methyl 1-aminocyclobutanecarboxylate hydrochloride
Uniqueness
Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutane ring structure and the presence of both amino and ester functional groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C10H19NO2 |
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Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 1-(2-methylpropylamino)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-8(2)7-11-10(5-4-6-10)9(12)13-3/h8,11H,4-7H2,1-3H3 |
InChI Key |
RXSFQSCXBCXJOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1(CCC1)C(=O)OC |
Origin of Product |
United States |
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